3-Hydroxy-4-iodobenzaldehyde

Catalog No.
S1531869
CAS No.
135242-71-6
M.F
C7H5IO2
M. Wt
248.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-iodobenzaldehyde

CAS Number

135242-71-6

Product Name

3-Hydroxy-4-iodobenzaldehyde

IUPAC Name

3-hydroxy-4-iodobenzaldehyde

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H

InChI Key

IHLOHISMHMTTAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)O)I

Canonical SMILES

C1=CC(=C(C=C1C=O)O)I

Synthesis Research

Proteomics Research

Suzuki–Miyaura Coupling Reaction

Preparation of 3-Iodocinnamic Acid

Preparation of Benzaldimine Monolayers

Preparation of 1,3-Dihydroxy-2-(3-Iodophenyl)-4,4,5,5-Tetramethylimidazolidine

3-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring, along with an iodine atom. The compound is identified by its CAS number 135242-71-6 and has a melting point range of 128-130 °C, indicating its solid state at room temperature .

Typical of aldehydes and phenolic compounds. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or a carboxylic acid.
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, which can be useful in further synthetic applications.

Research indicates that 3-Hydroxy-4-iodobenzaldehyde exhibits biological activities that may include:

  • Antimicrobial Properties: Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
  • Inhibition of Enzymes: It has been noted that certain halogenated compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 3-Hydroxy-4-iodobenzaldehyde can be achieved through several methods, with one common route involving the iodination of 3-hydroxybenzaldehyde. A typical procedure includes:

  • Dissolving 3-hydroxybenzaldehyde in ammonium hydroxide solution.
  • Adding iodine and potassium iodide to the mixture.
  • Stirring at room temperature for about two hours.
  • Acidifying the reaction mixture to precipitate the product, followed by extraction with diethyl ether.
  • Purifying the resulting solid through crystallization .

3-Hydroxy-4-iodobenzaldehyde finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its potential biological activities make it a candidate for further research in drug development.
  • Material Science: It may be utilized in the development of novel materials due to its unique chemical properties.

Several compounds share structural similarities with 3-Hydroxy-4-iodobenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Hydroxy-3-iodobenzaldehyde60032-63-50.90
3-Iodo-4-hydroxybenzaldehyde60032-63-50.90
2-Hydroxy-5-iodobenzaldehyde2314-37-60.85
4-Iodophenol6767-04-40.88
Iodinated salicylaldehyde1761-62-20.90

Uniqueness: What sets 3-Hydroxy-4-iodobenzaldehyde apart from these similar compounds is its specific arrangement of functional groups which may contribute to distinct biological activities and reactivity patterns compared to its analogs.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-4-iodobenzaldehyde

Dates

Modify: 2023-08-15

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